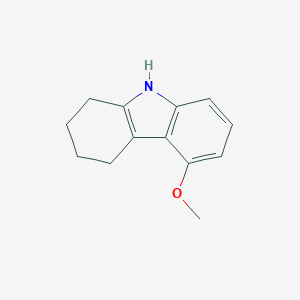

5-Metoxi-2,3,4,9-tetrahidro-1H-carbazol

Descripción general

Descripción

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The methoxy group at the 5-position of the carbazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Studies have shown that derivatives of 1,2,3,4-Tetrahydro-5-methoxycarbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 breast cancer cells with promising results .

- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. Research indicates its potential as a therapeutic agent against infections caused by resistant strains .

- Neuroprotective Effects : Investigations into the neuroprotective properties of tetrahydrocarbazoles suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

-

Materials Science

- Organic Electronics : 1,2,3,4-Tetrahydro-5-methoxycarbazole is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties . Its ability to act as a building block for more complex materials enhances its utility in this field.

- Biological Interactions

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 1,2,3,4-Tetrahydro-5-methoxycarbazole derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value of 0.67 µM, indicating potent antiproliferative effects. Microarray analysis revealed that these compounds primarily target apoptosis regulatory pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on various tetrahydrocarbazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were found to disrupt bacterial cell membranes, leading to cell death .

Mecanismo De Acción

Target of Action

The primary targets of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole are serum albumins, specifically bovine serum albumin (BSA) and human serum albumin (HSA) . These proteins play a vital role in increasing the solubility of hydrophobic drugs in the blood plasma, binding with bio-active molecules, and maintaining colloid blood pressure .

Mode of Action

The interaction of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole with its targets can be explored using steady state and time-resolved fluorescence techniques . These techniques serve as highly sensitive monitors to assess the degree of restrictions imparted by the micro-environments of serum albumins . The compound’s interaction with its targets results in changes that can be observed through these techniques .

Biochemical Pathways

It is known that serum albumins, the primary targets of this compound, are involved in various biophysical and biochemical pathways .

Pharmacokinetics

The interaction of the compound with serum albumins suggests that it may have good bioavailability, as serum albumins can increase the solubility of hydrophobic drugs in the blood plasma .

Result of Action

Its interaction with serum albumins suggests that it may influence the function of these proteins, which play a vital role in various biological processes .

Action Environment

The action of 5-Methoxy-2,3,4,9-tetrahydro-1h-carbazole can be influenced by various environmental factors. For instance, the degree of restrictions imparted by the micro-environments of serum albumins can affect the compound’s interaction with these proteins . Additionally, the nature of the selected oxidant can influence the oxidation of the compound, leading to the formation of different products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the desired carbazole derivative .

Industrial Production Methods

Industrial production of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are employed to ensure the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into fully saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.

Reduction: Fully saturated carbazole derivatives.

Substitution: Various substituted carbazole derivatives with functional groups like halogens, nitro, and sulfonic acid groups.

Comparación Con Compuestos Similares

Similar Compounds

5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another methoxy-substituted carbazole with similar photophysical properties.

2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the methoxy group, used as a reference in various studies.

Uniqueness

5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Actividad Biológica

1,2,3,4-Tetrahydro-5-methoxycarbazole (THMC) is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of THMC, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,3,4-Tetrahydro-5-methoxycarbazole

THMC is characterized by a methoxy group at the 5-position of the carbazole ring, which enhances its solubility and reactivity. The compound has been investigated for various biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant effects.

Target Interactions

The primary targets for THMC include serum albumins such as bovine serum albumin (BSA) and human serum albumin (HSA). The interaction with these proteins is crucial for its bioavailability and pharmacokinetics. THMC's mode of action involves:

- Binding to Serum Albumins: Enhances solubility and distribution in biological systems.

- Influencing Protein Function: Modulates various biochemical pathways through interaction with serum albumins .

Anticancer Activity

THMC has shown promising results in inhibiting cancer cell growth. A study evaluated its cytotoxic effects on HT-29 colon cancer cells using the MTT assay. The results indicated that THMC derivatives exhibit significant anticancer activity with varying IC50 values depending on structural modifications .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| THMC | 15 | HT-29 (Colon) |

| Derivative A | 10 | HT-29 (Colon) |

| Derivative B | 25 | HT-29 (Colon) |

Antibacterial and Antifungal Activities

THMC derivatives have been screened for antibacterial and antifungal properties. Notable findings include:

- Antibacterial: Effective against various Gram-positive and Gram-negative bacteria.

- Antifungal: Demonstrated activity against common fungal strains .

Anticonvulsant Activity

The anticonvulsant potential of THMC was assessed using the maximal electroshock (MES) method in animal models. Results indicated that certain derivatives significantly reduced convulsive responses compared to control groups .

Case Studies

- Anticancer Study : In vitro studies on HT-29 cells revealed that modified THMC compounds exhibited enhanced cytotoxicity compared to unmodified versions. The study utilized MTT assays to quantify cell viability post-treatment.

- Anticonvulsant Research : A systematic investigation using Wistar rats demonstrated that N-substituted tetrahydrocarbazole derivatives showed potent anticonvulsant activity at doses ranging from 15 to 60 mg/kg body weight .

Propiedades

IUPAC Name |

5-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJZMJYKAQQJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3=C(N2)CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507882 | |

| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68962-14-1 | |

| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.